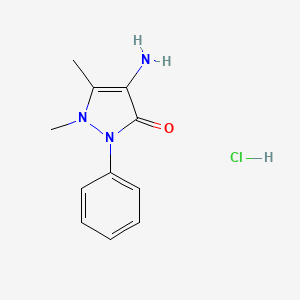

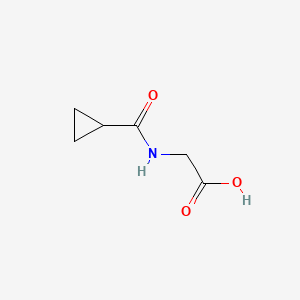

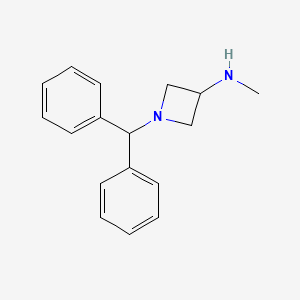

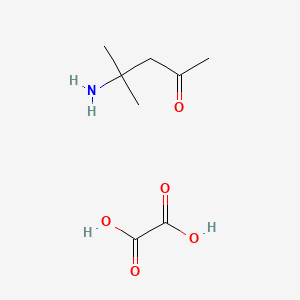

![molecular formula C15H14BrNO4S B1265570 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 37642-61-8](/img/structure/B1265570.png)

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those related to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, involves the formation of new ligands and their transition metal complexes. These processes are characterized by the use of physical, spectral, and analytical methods to deduce the nature of bonding and structure of the synthesized compounds (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds, including variants of the target compound, demonstrates significant geometrical constancy despite the ability of substituent groups to modulate overall molecular properties. For instance, the crystal structures of certain sulfones show how electronic charge transfer mainly occurs from the amino to the sulfonyl group, affecting the molecular geometry and intermolecular interactions (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Chemical reactions involving 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its derivatives can include reactions with transition metals, leading to the formation of complexes with octahedral geometry. These reactions are indicative of the compound's ability to act as a ligand and participate in forming metal complexes with potential biological activity (Chohan & Shad, 2011).

Physical Properties Analysis

Physical properties such as magnetic susceptibility, conductivity, and spectral data (IR, NMR, electronic, mass spectrometry) play a crucial role in characterizing the synthesized compounds and understanding their structure and bonding nature. These properties are essential for deducing the molecular structure and evaluating the compound's potential applications (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid derivatives, particularly their reactivity with other chemical species, are influenced by the presence of the sulfonyl and amino groups. These groups affect the compound's reactivity, enabling it to undergo various chemical transformations and form complexes with metals, which can be explored for their biological activities (Chohan & Shad, 2011).

科学研究应用

Asymmetric Synthesis and Antimicrobial Agents

- Asymmetric Synthesis : This compound and its derivatives have been used in asymmetric synthesis. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved a compound structurally similar to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (Tucker & Chesterson, 1988).

- Antimicrobial Action : Research on amino acid conjugated sulfonamides, including derivatives of this compound, demonstrated potential as antiulcer agents and showed efficacy in in vivo models. This highlights its relevance in developing novel antimicrobial agents (Sahoo & Subudhi, 2014).

Organometallic Chemistry and Catalysis

- Organometallic Reactions : The compound's derivatives have been used in organometallic chemistry. For instance, a study on N-sulfonylated β-amino alcohols showed the correlation of electronic properties with sulfonyl group substituents, demonstrating its significance in catalytic reactions (Wu & Gau, 2003).

Molecular Design and Drug Discovery

- Molecular Design : The compound has been part of the molecular design process in creating new compounds with potential antimicrobial properties. This indicates its role in drug discovery, especially in the context of fighting specific bacterial infections (Apostol et al., 2022).

Coordination Chemistry

- Coordination Compounds : Its derivatives have been studied in coordination chemistry, examining their interaction with metals like palladium, which can have implications in catalysis and material science (Warnke & Trojanowska, 1993).

Photophysical Applications

- Dye-Sensitized Solar Cells : Derivatives have been used in the synthesis of organic dyes for applications in dye-sensitized solar cells, indicating its role in renewable energy research (Robson et al., 2013).

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNNRJWNBXEQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958693 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |

CAS RN |

37642-61-8 |

Source

|

| Record name | Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

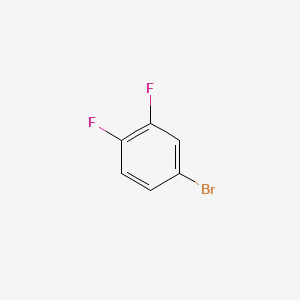

![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)